molecular formula C12H23NO4 B13833545 2-(Octylamino)butanedioic acid

2-(Octylamino)butanedioic acid

Cat. No.: B13833545
M. Wt: 245.32 g/mol
InChI Key: WLNJJLYIPFNOEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octylamino)butanedioic acid typically involves the reaction of succinic anhydride with octylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction can be summarized as follows:

Succinic anhydride+Octylamine2-(Octylamino)butanedioic acid\text{Succinic anhydride} + \text{Octylamine} \rightarrow \text{this compound} Succinic anhydride+Octylamine→2-(Octylamino)butanedioic acid

Industrial Production Methods: Industrial production of succinic acid, the precursor to this compound, can be achieved through both chemical synthesis and biological fermentation. Chemical synthesis often involves the catalytic hydrogenation of maleic anhydride, while biological methods utilize microbial fermentation of renewable biomass .

Chemical Reactions Analysis

Types of Reactions: 2-(Octylamino)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

2-(Octylamino)butanedioic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Octylamino)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s octylamino group can enhance its binding affinity to target proteins, thereby modulating their activity. Additionally, it may participate in signaling pathways related to cellular metabolism and energy production .

Comparison with Similar Compounds

Uniqueness: 2-(Octylamino)butanedioic acid is unique due to the presence of the octylamino group, which imparts distinct chemical and biological properties. This modification enhances its solubility in organic solvents and its potential interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-(octylamino)butanedioic acid

InChI

InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-13-10(12(16)17)9-11(14)15/h10,13H,2-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

WLNJJLYIPFNOEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(CC(=O)O)C(=O)O

Origin of Product

United States

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